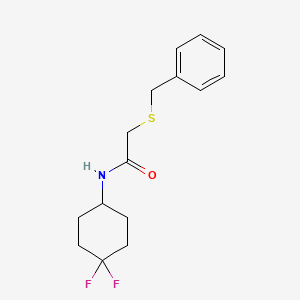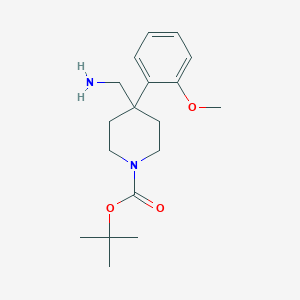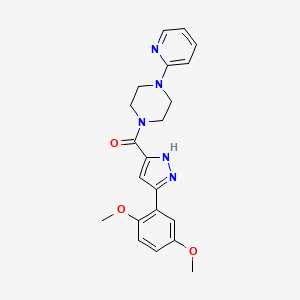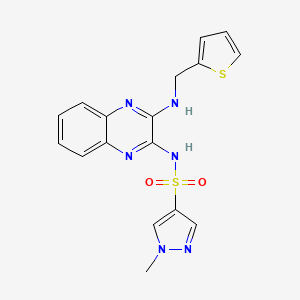
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the quinoxaline moiety: This can be done by reacting the intermediate with a quinoxaline derivative under suitable conditions.
Incorporation of the thiophene group: The final step involves the reaction of the intermediate with a thiophene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
相似化合物的比较
Similar Compounds
- 1-methyl-N-(3-(aminomethyl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- 1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which can enhance its solubility and bioavailability. Additionally, the combination of the pyrazole, quinoxaline, and thiophene moieties provides a distinctive set of chemical and biological properties that differentiate it from similar compounds.
属性
IUPAC Name |
1-methyl-N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSHMJBZIEAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
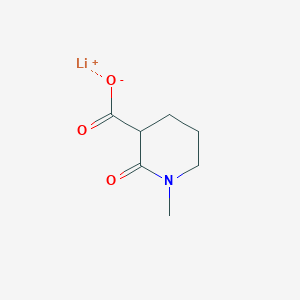
![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide](/img/structure/B2997269.png)
![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)
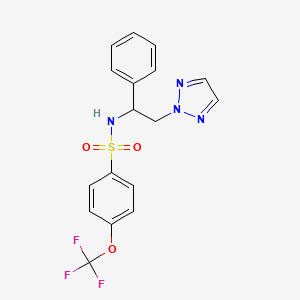
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2997274.png)
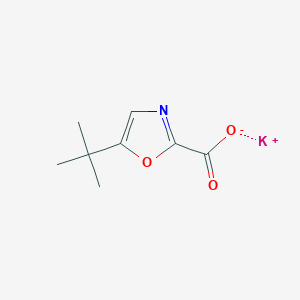
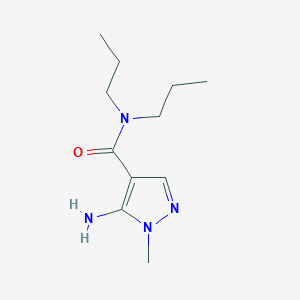
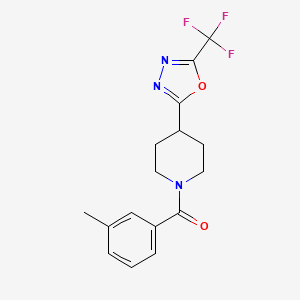
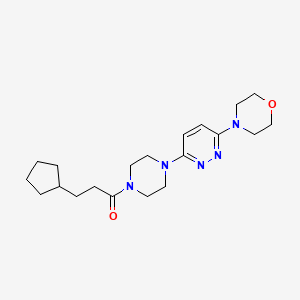
![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)
![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2997285.png)
